6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile
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Overview
Description
(1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[321]octane-4,4,5-tricarbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Various methodologies have been reported, including the use of achiral tropinone derivatives in a desymmetrization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of advanced organic synthesis techniques are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities.
8-Azabicyclo[3.2.1]octane Derivatives: These compounds have similar structural features and are used in various chemical and biological studies.
Uniqueness
What sets (1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[32
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile |
InChI |
InChI=1S/C18H16N4O2/c1-11-4-6-13(7-5-11)14-17(8-19,9-20)18(10-21)12(2)16(3,23-14)24-15(18)22/h4-7,12,14,22H,1-3H3 |
InChI Key |
RDDORIYLESTKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(OC(C(C1(C(=N)O2)C#N)(C#N)C#N)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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